

Application Note: FT-IR Analysis of 2-(Aminomethyl)-4-bromophenol

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Compound of Interest

Compound Name: 2-(Aminomethyl)-4-bromophenol

Cat. No.: B1330120

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Abstract

This application note provides a detailed protocol for the Fourier-Transform Infrared (FT-IR) spectroscopic analysis of **2-(Aminomethyl)-4-bromophenol**, a key intermediate in pharmaceutical synthesis. The characteristic vibrational frequencies of its functional groups are presented, offering a benchmark for identity and purity assessment. This document is intended for researchers, scientists, and drug development professionals.

Introduction

2-(Aminomethyl)-4-bromophenol is a substituted phenol derivative of significant interest in medicinal chemistry due to its versatile structure, featuring an aminomethyl group, a hydroxyl group, and a bromine atom on a benzene ring. These functional groups make it a valuable building block for the synthesis of more complex molecules with potential therapeutic activities. Infrared spectroscopy is a powerful analytical technique for the characterization of such molecules, providing a unique "fingerprint" based on the vibrational frequencies of their covalent bonds. This note outlines the methodology for obtaining and interpreting the FT-IR spectrum of **2-(Aminomethyl)-4-bromophenol**.

Molecular Structure

The chemical structure of **2-(Aminomethyl)-4-bromophenol** is shown below:

The key functional groups amenable to FT-IR analysis are:

- Phenolic O-H group
- Primary amine N-H group
- Aliphatic C-H bonds in the aminomethyl group
- Aromatic C-H bonds
- C-O bond of the phenol
- C-N bond of the amine
- C-Br bond
- Aromatic C=C ring stretches

Predicted FT-IR Spectral Data

The following table summarizes the expected characteristic infrared absorption bands for **2-(Aminomethyl)-4-bromophenol**. These values are based on established group frequency correlations for similar aromatic compounds.[\[1\]](#)[\[2\]](#)[\[3\]](#)[\[4\]](#)

Wavenumber Range (cm ⁻¹)	Intensity	Vibrational Assignment	Functional Group
3400 - 3200	Strong, Broad	O-H Stretch	Phenol
3350 - 3250	Medium, Two Bands	N-H Asymmetric & Symmetric Stretch	Primary Amine
3100 - 3000	Medium to Weak	C-H Stretch	Aromatic Ring
2950 - 2850	Medium	C-H Asymmetric & Symmetric Stretch	Aliphatic (CH ₂)
1620 - 1580	Medium to Strong	N-H Bend (Scissoring)	Primary Amine
1610 - 1450	Medium to Strong	C=C Stretch	Aromatic Ring
1400 - 1300	Strong	O-H Bend	Phenol
1260 - 1180	Strong	C-O Stretch	Phenol
1100 - 1000	Medium	C-N Stretch	Aliphatic Amine
850 - 750	Strong	C-H Out-of-plane Bend	Aromatic Ring
700 - 500	Medium to Weak	C-Br Stretch	Aryl Halide

Experimental Protocols

Sample Preparation: KBr Pellet Method

This protocol is suitable for solid samples of **2-(Aminomethyl)-4-bromophenol**.

- Materials:
 - 2-(Aminomethyl)-4-bromophenol** (1-2 mg)
 - FT-IR grade Potassium Bromide (KBr), dried (150-200 mg)
 - Agate mortar and pestle
 - Pellet press with die

- Spatula
- Procedure:
 1. Gently grind the KBr powder in the agate mortar to a fine, consistent particle size.
 2. Add the **2-(Aminomethyl)-4-bromophenol** sample to the KBr in the mortar.
 3. Mix the sample and KBr thoroughly by gentle grinding for 1-2 minutes until a homogenous mixture is obtained.
 4. Transfer a portion of the mixture into the pellet die.
 5. Press the mixture under high pressure (typically 8-10 tons) for 2-3 minutes to form a transparent or semi-transparent pellet.
 6. Carefully remove the KBr pellet from the die and place it in the sample holder of the FT-IR spectrometer.

FT-IR Spectrometer Setup and Data Acquisition

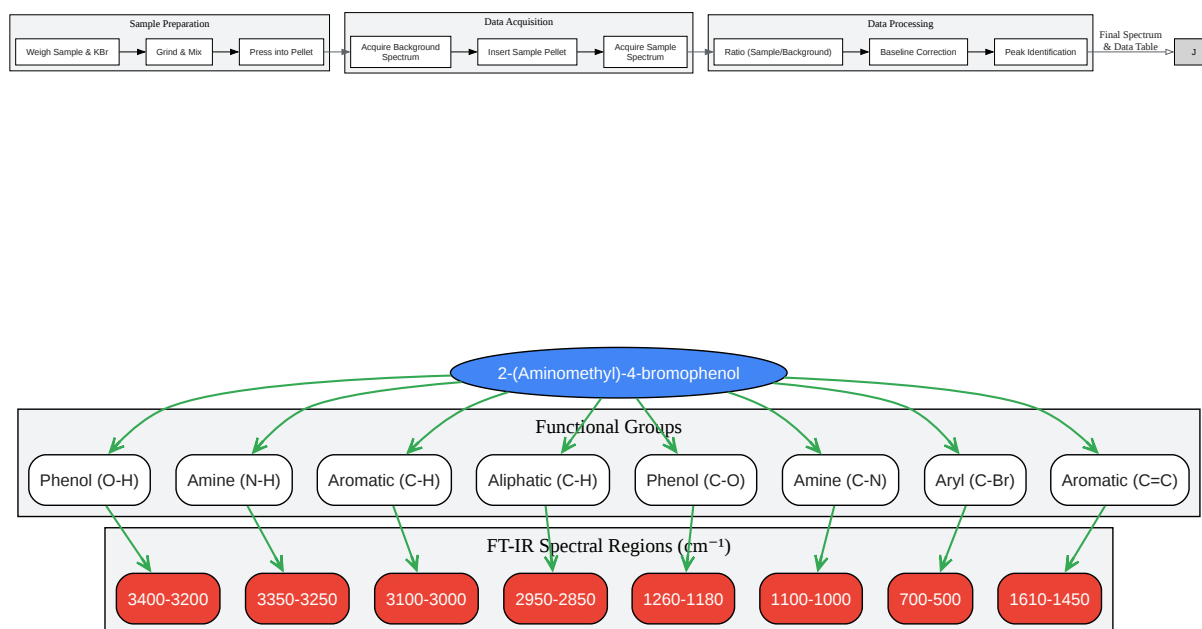
- Instrument: A Fourier-Transform Infrared Spectrometer (e.g., Bruker IFS 66V or similar).[\[1\]](#)
- Parameters:
 - Spectral Range: 4000 - 400 cm^{-1}
 - Resolution: 4 cm^{-1}
 - Number of Scans: 32 (for both background and sample)
 - Apodization: Happ-Genzel
- Data Acquisition Workflow:
 1. Ensure the sample compartment is empty.
 2. Acquire a background spectrum to account for atmospheric CO_2 and H_2O , as well as instrumental artifacts.

3. Place the KBr pellet containing the sample into the sample holder.
4. Acquire the sample spectrum.
5. The instrument software will automatically ratio the sample spectrum against the background spectrum to generate the final absorbance or transmittance spectrum.
6. Process the spectrum (e.g., baseline correction, peak picking) as required.

Visualizations

Experimental Workflow Diagram

The following diagram illustrates the key steps in the FT-IR analysis of **2-(Aminomethyl)-4-bromophenol**.



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